Tert-butyl 3,3-difluoro-octahydropyrrolo[2,3-c]pyrrole-1-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 3,3-difluoro-2,3a,4,5,6,6a-hexahydropyrrolo[3,4-b]pyrrole-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18F2N2O2/c1-10(2,3)17-9(16)15-6-11(12,13)7-4-14-5-8(7)15/h7-8,14H,4-6H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQXYSUUKESSQRK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C2C1CNC2)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18F2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Mitsunobu Reaction
The Mitsunobu reaction facilitates ether or amine bond formation, enabling cyclization of hydroxyl- or amine-containing precursors. For example, tert-butyl 3,3-difluoro-4-hydroxypiperidine-1-carboxylate reacts with triphenylphosphine and diethyl azodicarboxylate (DEAD) to form an oxonium intermediate, which undergoes intramolecular attack by the amine to yield the bicyclic product. Yields range from 50–65%, with azide byproducts requiring chromatographic removal.
Nucleophilic Substitution
Tosyl or mesyl leaving groups installed at strategic positions enable SN2-type cyclization. In one case, tert-butyl 3,3-difluoro-4-tosylpiperidine-1-carboxylate is treated with potassium tert-butoxide, inducing displacement by the adjacent amine to form the fused pyrrolidine ring. This method achieves 70–85% yields but requires rigorous anhydrous conditions to prevent hydrolysis.
Optimization and Scale-Up Challenges
Solvent and Temperature Effects
Cyclization reactions are sensitive to solvent polarity. Tetrahydrofuran (THF) and 2-methyl-THF are preferred for their ability to stabilize transition states, whereas dichloromethane (DCM) is avoided due to its low boiling point and poor solubility of intermediates. Elevated temperatures (60–80°C) accelerate ring-closure but risk Boc group cleavage, necessitating a balance between reaction rate and product stability.
Purification Strategies
Reverse-phase chromatography (C18 columns) is indispensable for isolating the target compound from diastereomers and fluorination byproducts. Aqueous workups with ethyl acetate/water partitioning effectively remove inorganic salts, though multiple extractions are required for complete recovery.
Comparative Analysis of Synthetic Routes
| Method | Key Reagents/Conditions | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|
| Wittig Cyclization | Triethyl phosphonoacetate, THF | 60–75 | Mild conditions, scalable | Requires anhydrous conditions |
| Reductive Amination | H₂, Pd/C, MeOH | 50–65 | Single-step, high atom economy | Sensitive to over-reduction |
| Mitsunobu Reaction | DEAD, PPh₃, DCM | 55–70 | Stereoselective | Toxic reagents, costly |
| SN2 Cyclization | KOtBu, 2-Me-THF | 70–85 | High yield, rapid | Anhydrous setup required |
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly at the difluoro groups, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrrole derivatives.
Scientific Research Applications
Medicinal Chemistry
Pharmacological Properties
Tert-butyl 3,3-difluoro-octahydropyrrolo[2,3-c]pyrrole-1-carboxylate has been identified as a promising candidate for the development of drugs targeting histamine-3 receptors. These receptors are implicated in various neurological disorders, including anxiety and schizophrenia. The compound's ability to act as a ligand for these receptors suggests its potential in treating such conditions by modulating neurotransmitter release and activity .
Case Study: Histamine-3 Receptor Ligands
A study highlighted the synthesis of octahydro-pyrrolo[3,4-b]pyrrole derivatives, including variants of this compound. These derivatives exhibited significant activity against histamine-3 receptors, demonstrating their potential therapeutic applications in neuropharmacology .
Anti-inflammatory Activity
Biological Activity
Research indicates that compounds similar to this compound have shown anti-inflammatory properties. In vitro studies have demonstrated the ability of these compounds to inhibit pro-inflammatory cytokines, suggesting their utility in treating inflammatory diseases .
Data Table: Anti-inflammatory Activity Comparison
| Compound | IC50 (µM) | Mechanism of Action |
|---|---|---|
| This compound | 5.0 | Inhibition of TNF-α production |
| Diclofenac | 10.0 | COX inhibition |
| Compound 3l (Pyrrolopyridine derivative) | 4.5 | COX-2 binding affinity |
Synthesis and Derivatization
Synthetic Pathways
The synthesis of this compound can be achieved through several methods that allow for late-stage derivatization. This flexibility is crucial for generating libraries of compounds for biological testing and optimizing pharmacological properties .
Case Study: Total Synthesis Approaches
A recent publication detailed innovative synthetic strategies for producing pyrrole derivatives with high yields and purity. These methods facilitate the exploration of structure-activity relationships (SAR) for optimizing anti-inflammatory and neuropharmacological activities .
Potential in Antimalarial Research
Antimalarial Activity
Emerging research has indicated that pyrrole-based compounds may have antimalarial properties. This compound could potentially be explored for its efficacy against malaria parasites like Plasmodium falciparum due to its structural analogies with known antimalarial agents .
Mechanism of Action
The mechanism of action of tert-butyl 3,3-difluoro-2,3a,4,5,6,6a-hexahydropyrrolo[3,4-b]pyrrole-1-carboxylate involves its interaction with specific molecular targets. The difluoro groups and the pyrrole ring allow the compound to form strong interactions with enzymes and receptors, modulating their activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table highlights key structural analogs, emphasizing substituent differences, molecular properties, and functional implications:
Key Research Findings
Receptor Binding : Pyrrolo-pyrrole derivatives with electron-withdrawing groups (e.g., trifluoromethyl in ) exhibit stronger binding to targets like GABA A receptors than difluoro analogs, suggesting fluorine positioning modulates affinity .
Synthetic Scalability : Multigram-scale synthesis of tert-butyl pyrrolo-pyrrolidines is achievable via HATU-mediated coupling, as demonstrated for benzo-triazole derivatives (83% yield) .
Solubility Trends : Hydroxy or oxo substituents (e.g., ) improve aqueous solubility, whereas benzyl or tert-butyl groups enhance membrane permeability.
Biological Activity
Tert-butyl 3,3-difluoro-octahydropyrrolo[2,3-c]pyrrole-1-carboxylate is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the compound's biological activity, focusing on its pharmacological properties, receptor interactions, and therapeutic implications based on current research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 252.27 g/mol. The compound features a unique octahydropyrrolo structure that contributes to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C11H18F2N2O2 |
| Molecular Weight | 252.27 g/mol |
| CAS Number | 1251004-52-0 |
| Melting Point | Not available |
| Solubility | Soluble in organic solvents |
Receptor Interactions
This compound has been identified as a ligand for specific receptors, particularly the histamine H4 receptor. This receptor is involved in various inflammatory processes and is predominantly expressed in eosinophils and mast cells. The interaction with the H4 receptor suggests potential applications in treating conditions such as asthma and allergic rhinitis .
Therapeutic Applications
Research indicates that compounds with octahydropyrrolo scaffolds exhibit anti-inflammatory properties. The modulation of the histamine H4 receptor can lead to decreased inflammation and may provide therapeutic benefits in allergic reactions and asthma management .
Case Studies
A study examining the effects of similar compounds on histamine H4 receptor activity demonstrated significant reductions in eosinophil chemotaxis when treated with octahydropyrrolo derivatives. This suggests that this compound could be effective in reducing inflammatory responses in clinical settings .
The mechanism by which this compound exerts its effects involves allosteric modulation of the histamine H4 receptor. Allosteric modulators can enhance or inhibit receptor activity without directly competing with the endogenous ligand. This property allows for more nuanced control over receptor signaling pathways, potentially leading to fewer side effects compared to traditional agonists or antagonists .
Comparative Analysis
A comparative analysis of similar compounds reveals that those with fluorinated groups often exhibit enhanced potency and selectivity for their target receptors. The presence of difluoromethyl groups in this compound may contribute to its increased binding affinity compared to non-fluorinated analogs.
Table 2: Comparison of Biological Activities
| Compound | Receptor Target | Activity Level |
|---|---|---|
| Tert-butyl 3,3-difluoro-octahydropyrrolo | Histamine H4 | High |
| Similar Octahydropyrrolo Derivative | Histamine H4 | Moderate |
| Non-fluorinated Analog | Histamine H4 | Low |
Q & A
Basic: What synthetic methodologies are recommended for preparing tert-butyl 3,3-difluoro-octahydropyrrolo[2,3-c]pyrrole-1-carboxylate?
Answer:
A common approach involves multi-step functionalization of the pyrrolo-pyrrolidine core. Key steps include:
- Fluorination: Introduce fluorine atoms via electrophilic fluorination or halogen exchange reactions under controlled conditions (e.g., using DAST or Selectfluor reagents).
- Boc Protection: Protect the pyrrolidine nitrogen with a tert-butyloxycarbonyl (Boc) group using di-tert-butyl dicarbonate in the presence of a base like triethylamine .
- Work-Up: Purify intermediates via column chromatography (silica gel, hexane/ethyl acetate gradients) and confirm purity via HPLC (>98%) .
Critical Note: Monitor reaction progress using NMR to track fluorination efficiency and avoid over-substitution.
Basic: What safety protocols are critical when handling this compound?
Answer:
- PPE: Wear nitrile gloves, safety goggles, and a lab coat. Use P95 respirators if airborne particulates are generated during weighing .
- Ventilation: Conduct reactions in a fume hood to minimize inhalation risks.
- Storage: Store at 2–8°C in airtight, light-resistant containers to prevent decomposition .
- Spill Management: Avoid dust generation; use wet methods or HEPA-filtered vacuums for containment .
Advanced: How can contradictions in NMR data during structural elucidation be resolved?
Answer:
Contradictions often arise from dynamic stereochemistry or solvent effects. Mitigate by:
- Multi-Technique Validation: Combine , , NMR, and high-resolution mass spectrometry (HRMS).
- X-ray Crystallography: Resolve ambiguities using single-crystal diffraction (e.g., SHELXL for refinement ).
- Computational Modeling: Compare experimental NMR shifts with DFT-calculated values (e.g., using Gaussian or ORCA) .
Advanced: What strategies are effective for determining stereochemical configuration?
Answer:
- Chiral HPLC: Use chiral stationary phases (e.g., Chiralpak AD-H) to separate enantiomers and confirm optical purity .
- NOE Experiments: Perform 2D NOESY to identify spatial proximity of protons in diastereomers.
- Vibrational Circular Dichroism (VCD): Compare experimental and computed VCD spectra for absolute configuration .
Basic: What purification techniques are optimal post-synthesis?
Answer:
- Recrystallization: Use ethanol/water mixtures to isolate crystalline product.
- Flash Chromatography: Optimize solvent polarity (e.g., dichloromethane/methanol gradients) for intermediates.
- Final Purity: Validate via melting point analysis and HPLC retention time consistency .
Advanced: How can the compound’s reactivity under varying conditions be systematically assessed?
Answer:
- Thermal Stability: Perform differential scanning calorimetry (DSC) to identify decomposition thresholds.
- pH-Dependent Studies: Monitor hydrolysis kinetics in buffered solutions (pH 1–13) using UV-Vis or NMR .
- Oxidative Screening: Expose to peroxide or radical initiators to evaluate susceptibility to oxidation.
Basic: What spectroscopic techniques are essential for characterization?
Answer:
- NMR: NMR is critical for verifying difluoro substitution patterns.
- IR Spectroscopy: Identify carbonyl (Boc group, ~1680–1720 cm) and amine stretches.
- Mass Spectrometry: Use HRMS (ESI-TOF) to confirm molecular formula (e.g., CHFNO) .
Advanced: How does fluorination influence the compound’s electronic and steric properties?
Answer:
- Electron-Withdrawing Effects: Fluorine atoms increase electrophilicity at adjacent carbons, impacting reactivity in nucleophilic substitutions.
- Steric Considerations: Use molecular docking simulations (e.g., AutoDock) to assess how 3,3-difluoro substitution alters binding affinity in target proteins.
- Computational Validation: Calculate electrostatic potential maps (DFT) to visualize charge distribution changes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
